
3,3'-(Cyclohex-1-ene-1,2-diyl)bis(1-hexadecyl-2-methyl-1H-indole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-(Cyclohex-1-ene-1,2-diyl)bis(1-hexadecyl-2-methyl-1H-indole) is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring and two indole moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Cyclohex-1-ene-1,2-diyl)bis(1-hexadecyl-2-methyl-1H-indole) typically involves the reaction of cyclohexene derivatives with indole compounds under specific conditions. One common method includes the use of azides derived from cyclopent-1-ene-1,2-diyl and indole derivatives. The reaction is often carried out in the presence of catalysts and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
化学反应分析
Types of Reactions
3,3’-(Cyclohex-1-ene-1,2-diyl)bis(1-hexadecyl-2-methyl-1H-indole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The indole moieties can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the indole rings.
科学研究应用
3,3’-(Cyclohex-1-ene-1,2-diyl)bis(1-hexadecyl-2-methyl-1H-indole) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials with unique properties.
作用机制
The mechanism of action of 3,3’-(Cyclohex-1-ene-1,2-diyl)bis(1-hexadecyl-2-methyl-1H-indole) involves its interaction with specific molecular targets. The indole moieties can interact with various biological receptors, potentially affecting signaling pathways. The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
Similar Compounds
3,3’-(Cyclopent-1-ene-1,2-diyl)bis(5-chloro-2-methylthiophene): Similar structure but with different substituents.
3-Cyclohexene-1,1-dimethanol: Contains a cyclohexene ring but lacks the indole moieties.
Uniqueness
3,3’-(Cyclohex-1-ene-1,2-diyl)bis(1-hexadecyl-2-methyl-1H-indole) is unique due to its combination of a cyclohexene ring and two indole moieties, which confer specific chemical and biological properties not found in similar compounds .
属性
CAS 编号 |
188442-36-6 |
|---|---|
分子式 |
C56H88N2 |
分子量 |
789.3 g/mol |
IUPAC 名称 |
1-hexadecyl-3-[2-(1-hexadecyl-2-methylindol-3-yl)cyclohexen-1-yl]-2-methylindole |
InChI |
InChI=1S/C56H88N2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-37-45-57-47(3)55(51-41-33-35-43-53(51)57)49-39-31-32-40-50(49)56-48(4)58(54-44-36-34-42-52(54)56)46-38-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h33-36,41-44H,5-32,37-40,45-46H2,1-4H3 |
InChI 键 |
HJXXHSKQVHDEKQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCN1C(=C(C2=CC=CC=C21)C3=C(CCCC3)C4=C(N(C5=CC=CC=C54)CCCCCCCCCCCCCCCC)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


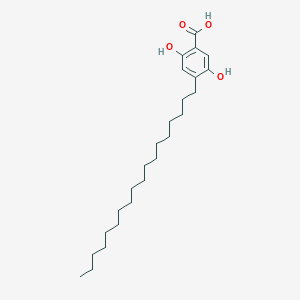
![Piperidine, 1-(4,5-dihydronaphtho[1,2-c]thien-3-yl)-](/img/structure/B15164222.png)

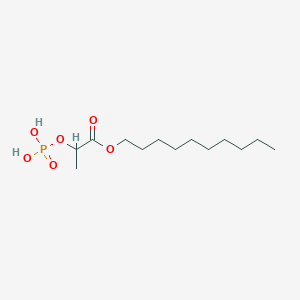
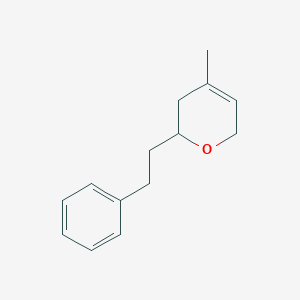
![1-{[3,4-Bis(benzyloxy)phenyl]methyl}-6-nitro-1H-benzimidazole](/img/structure/B15164255.png)
![2-[2-[2-[2-[9-(1-Pyrenyl)nonyloxy]-3-(octadecyloxy)propoxy]ethoxy]ethoxy]ethanol](/img/structure/B15164257.png)
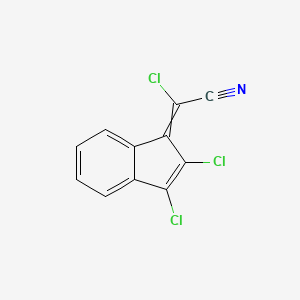
![[(9-Ethenyl-9H-carbazol-3-yl)methylidene]propanedinitrile](/img/structure/B15164268.png)
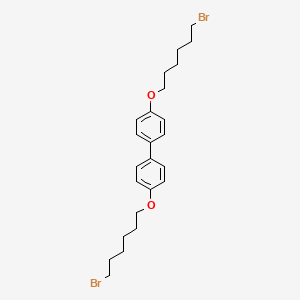
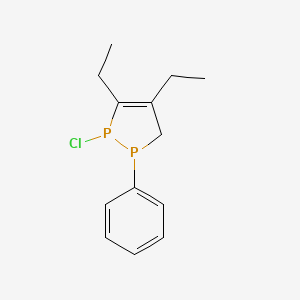
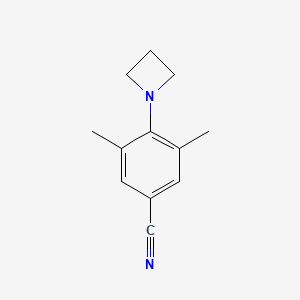
![4-Oxo-4-[(2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraen-8-YL)oxy]butanoate](/img/structure/B15164287.png)

